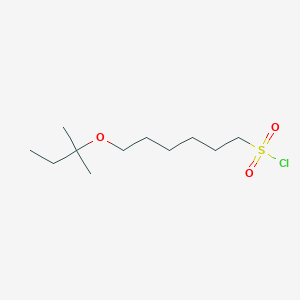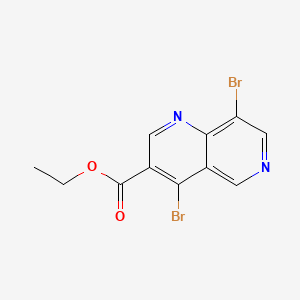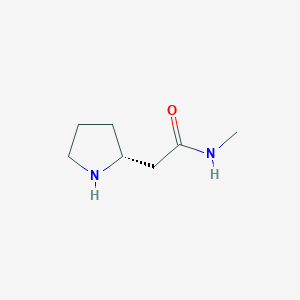
(R)-N-Methyl-2-(pyrrolidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide is an organic compound that belongs to the class of pyrrolidines. It is a colorless liquid that is miscible with water and most common organic solvents. This compound is known for its use as a solvent in various industrial applications due to its ability to dissolve diverse materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide can be synthesized through several methods. One common method involves the ester-to-amide conversion by treating gamma-butyrolactone with methylamine . Another method includes the partial hydrogenation of N-methylsuccinimide . Additionally, the reaction of acrylonitrile with methylamine followed by hydrolysis is also used .
Industrial Production Methods
Industrial production of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide typically involves large-scale ester-to-amide conversion processes. The production capacity ranges from 200,000 to 250,000 tons annually .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide.
Applications De Recherche Scientifique
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a solvent in the synthesis of various chemical compounds and in the formulation of polymers.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Mécanisme D'action
The mechanism of action of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of different compounds. In biological systems, it can enhance the permeability of drugs through biological membranes, thereby improving their bioavailability .
Comparaison Avec Des Composés Similaires
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide can be compared with other similar compounds such as:
N-methyl-2-pyrrolidone: Both compounds are used as solvents and have similar chemical properties.
2-pyrrolidone: This compound is also used as a solvent and has similar applications in the pharmaceutical and chemical industries.
The uniqueness of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide lies in its specific molecular structure, which provides it with unique solubility and interaction properties.
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide |
InChI |
InChI=1S/C7H14N2O/c1-8-7(10)5-6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1 |
Clé InChI |
WPFGFQYXHQUDCJ-ZCFIWIBFSA-N |
SMILES isomérique |
CNC(=O)C[C@H]1CCCN1 |
SMILES canonique |
CNC(=O)CC1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



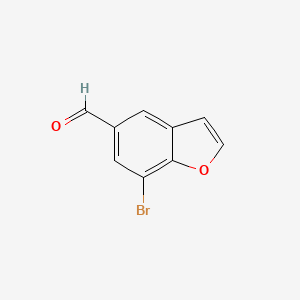

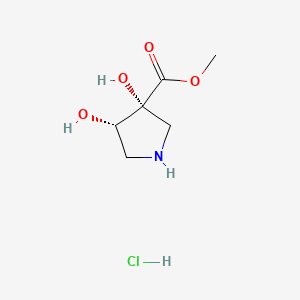
![2,2'-Difluoro-[1,1'-biphenyl]-3-ol](/img/structure/B13493203.png)
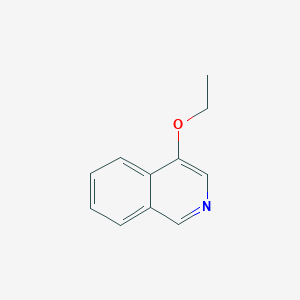
![(3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13493210.png)
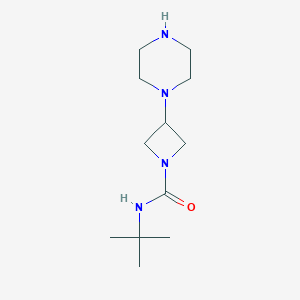
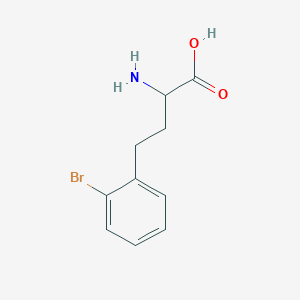
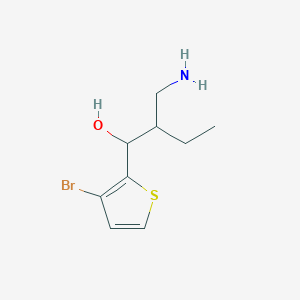
![rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid](/img/structure/B13493227.png)

